Glasdegib maleate

Catalog No.
S528930
CAS No.
2030410-25-2
M.F
C25H26N6O5
M. Wt
490.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glasdegib maleate

CAS Number

2030410-25-2

Product Name

Glasdegib maleate

IUPAC Name

1-[(2R,4R)-2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea;(Z)-but-2-enedioic acid

Molecular Formula

C25H26N6O5

Molecular Weight

490.5 g/mol

InChI

InChI=1S/C21H22N6O.C4H4O4/c1-27-11-10-16(24-21(28)23-15-8-6-14(13-22)7-9-15)12-19(27)20-25-17-4-2-3-5-18(17)26-20;5-3(6)1-2-4(7)8/h2-9,16,19H,10-12H2,1H3,(H,25,26)(H2,23,24,28);1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-,19-;/m1./s1

InChI Key

VJCVKWFBWAVYOC-UIXXXISESA-N

SMILES

CN1CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.C(=CC(=O)O)C(=O)O

solubility

Soluble in DMSO

Synonyms

PF913 maleate; PF 913 maleate; PF-913 maleate; PF04449913 maleate; PF 04449913 maleate; PF-04449913 maleate; Glasdegib Maleate

Canonical SMILES

CN1CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN1CC[C@H](C[C@@H]1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.C(=C\C(=O)O)\C(=O)O

The exact mass of the compound Glasdegib maleate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Inhibition of the Smoothened (SMO) Pathway

Glasdegib maleate functions by inhibiting the Smoothened (SMO) protein. SMO is a key component of the Hedgehog signaling pathway, which plays a crucial role in embryonic development and tissue repair. However, in some cancers, this pathway becomes abnormally activated, promoting uncontrolled cell division and tumor growth []. Glasdegib acts as a SMO antagonist, effectively blocking the signal transduction within the pathway and hindering cancer cell proliferation [].

Research Focus on Specific Cancers

Current scientific research on Glasdegib maleate primarily focuses on its efficacy in treating specific types of cancers, including:

  • Acute Myeloid Leukemia (AML)

    Studies have shown promising results for Glasdegib in combination with other therapies for treating AML, particularly in patients with mutations in the FLT3 gene []. These mutations are associated with a more aggressive form of AML.

  • Basal Cell Carcinoma (BCC)

    Research suggests that Glasdegib might be effective in treating advanced BCC, a type of skin cancer, especially for patients with locally advanced or metastatic disease who are not eligible for surgery or radiation therapy [].

  • Other Solid Tumors

    Ongoing scientific investigations are exploring the potential of Glasdegib in treating other solid tumors, such as colorectal cancer and ovarian cancer. These studies are still in the early stages, and further research is needed to determine its effectiveness in these settings [].

Glasdegib maleate is a potent small-molecule inhibitor of the Sonic Hedgehog signaling pathway, specifically targeting the Smoothened receptor. Its chemical structure is represented by the formula C25H26N6O5, with a molecular weight of approximately 490.51 Daltons. The compound is primarily utilized in the treatment of acute myeloid leukemia, particularly in patients who are older or have comorbidities that prevent the use of intensive chemotherapy. Glasdegib maleate is marketed under the brand name Daurismo and was approved by the U.S. Food and Drug Administration in November 2018 for clinical use .

Glasdegib maleate acts by inhibiting the Smoothened protein, a key component of the SHh signaling pathway []. In AML, aberrant activation of this pathway promotes the survival and proliferation of leukemia cells. By blocking Smoothened, Glasdegib disrupts the SHh signaling cascade, ultimately leading to the death of AML cells [].

It's important to note that the specific mechanisms by which Glasdegib interacts with Smoothened at a molecular level are still under investigation [].

Glasdegib maleate is generally well-tolerated, but common side effects include fatigue, nausea, muscle aches, and gastrointestinal issues []. More severe side effects, such as bleeding complications or infections, can also occur.

That are significant for its pharmacological activity. The compound's mechanism involves binding to the Smoothened receptor, inhibiting its activity and thereby disrupting the aberrant Hedgehog signaling associated with certain cancers . The compound's pKa values are approximately 1.7 and 6.1, indicating its behavior as a weak acid in biological environments .

Key Reactions:

  • Inhibition of Smoothened: Glasdegib binds to the Smoothened receptor, preventing downstream signaling that promotes cell proliferation.
  • Metabolism: Glasdegib is primarily metabolized by cytochrome P450 3A4, with minor contributions from CYP2C8 and UGT1A9, leading to various metabolites that may have different pharmacological properties .

Glasdegib maleate exhibits significant biological activity as an inhibitor of the Hedgehog signaling pathway. This pathway plays a crucial role in cellular processes such as growth and differentiation. Aberrant activation of this pathway is implicated in various cancers, including acute myeloid leukemia and basal cell carcinoma.

Effects on Cancer Cells:

  • Inhibition of Tumor Growth: By blocking Smoothened, glasdegib reduces tumor cell proliferation.
  • Induction of Apoptosis: The compound can trigger programmed cell death in cancer cells that rely on Hedgehog signaling for survival .

The synthesis of glasdegib maleate involves several steps, primarily focusing on forming the maleate salt from glasdegib monomaleate and maleic acid.

General Procedure:

  • Dissolution: Glasdegib monomaleate is dissolved in a mixture of dichloromethane and methanol.
  • Reaction with Maleic Acid: Maleic acid is added to the solution under controlled heating and sonication.
  • Crystallization: The resulting mixture is stirred to form a precipitate, which is then filtered and dried to yield glasdegib dimaleate .

This method allows for the isolation of pure crystalline forms suitable for pharmaceutical applications.

Glasdegib maleate is primarily used in oncology for treating acute myeloid leukemia, particularly in patients who are not candidates for intensive chemotherapy regimens. The drug is administered orally, often in combination with low-dose cytarabine, enhancing therapeutic efficacy while minimizing side effects .

Other Potential

Glasdegib maleate has been studied for its interactions with various drugs and biological systems. It exhibits notable interactions with several transport proteins and enzymes:

  • Transport Proteins: Glasdegib is a substrate for P-glycoprotein and breast cancer resistance protein, influencing its absorption and distribution.
  • Cytochrome P450 Enzymes: The compound does not inhibit several CYP enzymes but can affect the metabolism of co-administered drugs that are substrates of CYP3A4 .

Clinical Implications:

Understanding these interactions is crucial for optimizing dosing regimens and minimizing adverse effects during combination therapies.

Several compounds exhibit structural or functional similarities to glasdegib maleate, particularly within the class of Hedgehog inhibitors:

Compound NameStructure TypeUnique Feature
SonidegibSmall-molecule inhibitorSelective for Smoothened; used in basal cell carcinoma
VismodegibSmall-molecule inhibitorApproved for advanced basal cell carcinoma; distinct pharmacokinetics
LDE225 (LDE225)Small-molecule inhibitorPotent against Smoothened; used in clinical trials for various cancers

Uniqueness of Glasdegib Maleate:

  • Glasdegib's unique structure includes a benzimidazole moiety that enhances its lipophilicity and binding affinity to the Smoothened receptor.
  • It has demonstrated efficacy in acute myeloid leukemia specifically, making it distinct among Hedgehog inhibitors .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

490.19646795 g/mol

Monoisotopic Mass

490.19646795 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TH2EV99S4Z

Drug Indication

Daurismo is indicated, in combination with low-dose cytarabine, for the treatment of newly diagnosed de novo or secondary acute myeloid leukaemia (AML) in adult patients who are not candidates for standard induction chemotherapy.

FDA Medication Guides

Daurismo
Glasdegib Maleate
TABLET;ORAL
PFIZER
03/27/2023

Use Classification

Human drugs -> Orphan -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 04-14-2024
1: Lin S, Shaik N, Martinelli G, Wagner AJ, Cortes J, Ruiz-Garcia A. Population Pharmacokinetics of Glasdegib in Patients With Advanced Hematologic Malignancies and Solid Tumors. J Clin Pharmacol. 2019 Nov 25. doi: 10.1002/jcph.1556. [Epub ahead of print] PubMed PMID: 31769065.
2: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548156/ PubMed PMID: 31643486.
3: Goldsmith SR, Lovell AR, Schroeder MA. Glasdegib for the treatment of adult patients with newly diagnosed acute myeloid leukemia or high-grade myelodysplastic syndrome who are elderly or otherwise unfit for standard induction chemotherapy. Drugs Today (Barc). 2019 Sep;55(9):545-562. doi: 10.1358/dot.2019.55.9.3020160. PubMed PMID: 31584572.
4: Tremblay G, Westley T, Cappelleri JC, Arondekar B, Chan G, Bell TJ, Briggs A. Overall survival of glasdegib in combination with low-dose cytarabine, azacitidine, and decitabine among adult patients with previously untreated AML: comparative effectiveness using simulated treatment comparisons. Clinicoecon Outcomes Res. 2019 Sep 6;11:551-565. doi: 10.2147/CEOR.S203482. eCollection 2019. PubMed PMID: 31564931; PubMed Central PMCID: PMC6735653.
5: Cortes JE, Dombret H, Merchant A, Tauchi T, DiRienzo CG, Sleight B, Zhang X, Leip EP, Shaik N, Bell T, Chan G, Sekeres MA. Glasdegib plus intensive/nonintensive chemotherapy in untreated acute myeloid leukemia: BRIGHT AML 1019 Phase III trials. Future Oncol. 2019 Nov;15(31):3531-3545. doi: 10.2217/fon-2019-0373. Epub 2019 Sep 13. PubMed PMID: 31516032.
6: Wolska-Washer A, Robak T. Glasdegib in the treatment of acute myeloid leukemia. Future Oncol. 2019 Oct;15(28):3219-3232. doi: 10.2217/fon-2019-0171. Epub 2019 Aug 21. PubMed PMID: 31432695.
7: Fathi AT. Glasdegib with Low-Dose Cytarabine: A New Upfront Option for the Vulnerable AML Patient. Clin Cancer Res. 2019 Oct 15;25(20):6015-6017. doi: 10.1158/1078-0432.CCR-19-1986. Epub 2019 Jul 19. PubMed PMID: 31324656.
8: Norsworthy KJ, By K, Subramaniam S, Zhuang L, Del Valle PL, Przepiorka D, Shen YL, Sheth CM, Liu C, Leong R, Goldberg KB, Farrell AT, Pazdur R. FDA Approval Summary: Glasdegib for Newly Diagnosed Acute Myeloid Leukemia. Clin Cancer Res. 2019 Oct 15;25(20):6021-6025. doi: 10.1158/1078-0432.CCR-19-0365. Epub 2019 May 7. PubMed PMID: 31064779.
9: Sallman DA, Komrokji RS, Sweet KL, Mo Q, McGraw KL, Duong VH, Zhang L, Nardelli LA, Padron E, List AF, Lancet JE. A phase 2 trial of the oral smoothened inhibitor glasdegib in refractory myelodysplastic syndromes (MDS). Leuk Res. 2019 Jun;81:56-61. doi: 10.1016/j.leukres.2019.03.008. Epub 2019 Mar 30. PubMed PMID: 31030089.
10: Gerds AT, Tauchi T, Ritchie E, Deininger M, Jamieson C, Mesa R, Heaney M, Komatsu N, Minami H, Su Y, Shaik N, Zhang X, DiRienzo C, Zeremski M, Chan G, Talpaz M. Corrigendum to "Phase 1/2 trial of glasdegib in patients with primary or secondary myelofibrosis previously treated with ruxolitinib" [Leukemia Res. 79 (2019) 38-44]. Leuk Res. 2019 Jun;81:105. doi: 10.1016/j.leukres.2019.04.006. Epub 2019 Apr 24. PubMed PMID: 31029462.
11: Shaik N, Hee B, Liang Y, LaBadie RR. Absolute Oral Bioavailability of Glasdegib (PF-04449913), a Smoothened Inhibitor, in Randomized Healthy Volunteers. Clin Pharmacol Drug Dev. 2019 Oct;8(7):895-902. doi: 10.1002/cpdd.692. Epub 2019 Apr 12. PubMed PMID: 30977980; PubMed Central PMCID: PMC6850403.
12: Gerds AT, Tauchi T, Ritchie E, Deininger M, Jamieson C, Mesa R, Heaney M, Komatsu N, Minami H, Su Y, Shaik N, Zhang X, DiRienzo C, Zeremski M, Chan G, Talpaz M. Phase 1/2 trial of glasdegib in patients with primary or secondary myelofibrosis previously treated with ruxolitinib. Leuk Res. 2019 Apr;79:38-44. doi: 10.1016/j.leukres.2019.02.012. Epub 2019 Feb 28. Erratum in: Leuk Res. 2019 Jun;81:105. PubMed PMID: 30849661.
13: Hoy SM. Glasdegib: First Global Approval. Drugs. 2019 Feb;79(2):207-213. doi: 10.1007/s40265-018-1047-7. Review. PubMed PMID: 30666593.
14: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK535600/ PubMed PMID: 30601609.
15: Cortes JE, Heidel FH, Hellmann A, Fiedler W, Smith BD, Robak T, Montesinos P, Pollyea DA, DesJardins P, Ottmann O, Ma WW, Shaik MN, Laird AD, Zeremski M, O'Connell A, Chan G, Heuser M. Randomized comparison of low dose cytarabine with or without glasdegib in patients with newly diagnosed acute myeloid leukemia or high-risk myelodysplastic syndrome. Leukemia. 2019 Feb;33(2):379-389. doi: 10.1038/s41375-018-0312-9. Epub 2018 Dec 16. PubMed PMID: 30555165; PubMed Central PMCID: PMC6365492.
16: Shaik N, Hee B, Wei H, LaBadie RR. Evaluation of the effects of formulation, food, or a proton-pump inhibitor on the pharmacokinetics of glasdegib (PF-04449913) in healthy volunteers: a randomized phase I study. Cancer Chemother Pharmacol. 2019 Mar;83(3):463-472. doi: 10.1007/s00280-018-3748-8. Epub 2018 Dec 10. PubMed PMID: 30536154; PubMed Central PMCID: PMC6394474.
17: Cortes JE, Douglas Smith B, Wang ES, Merchant A, Oehler VG, Arellano M, DeAngelo DJ, Pollyea DA, Sekeres MA, Robak T, Ma WW, Zeremski M, Naveed Shaik M, Douglas Laird A, O'Connell A, Chan G, Schroeder MA. Glasdegib in combination with cytarabine and daunorubicin in patients with AML or high-risk MDS: Phase 2 study results. Am J Hematol. 2018 Nov;93(11):1301-1310. doi: 10.1002/ajh.25238. Epub 2018 Sep 9. PubMed PMID: 30074259; PubMed Central PMCID: PMC6221102.
18: Shaik MN, Hee B, Wei H, LaBadie RR. Evaluation of the effect of rifampin on the pharmacokinetics of the Smoothened inhibitor glasdegib in healthy volunteers. Br J Clin Pharmacol. 2018 Jun;84(6):1346-1353. doi: 10.1111/bcp.13568. Epub 2018 Apr 10. PubMed PMID: 29488303; PubMed Central PMCID: PMC5980541.
19: Savona MR, Pollyea DA, Stock W, Oehler VG, Schroeder MA, Lancet J, McCloskey J, Kantarjian HM, Ma WW, Shaik MN, Laird AD, Zeremski M, O'Connell A, Chan G, Cortes JE. Phase Ib Study of Glasdegib, a Hedgehog Pathway Inhibitor, in Combination with Standard Chemotherapy in Patients with AML or High-Risk MDS. Clin Cancer Res. 2018 May 15;24(10):2294-2303. doi: 10.1158/1078-0432.CCR-17-2824. Epub 2018 Feb 20. PubMed PMID: 29463550.
20: Giri N, Lam LH, LaBadie RR, Krzyzaniak JF, Jiang H, Hee B, Liang Y, Shaik MN. Evaluation of the effect of new formulation, food, or a proton pump inhibitor on the relative bioavailability of the smoothened inhibitor glasdegib (PF-04449913) in healthy volunteers. Cancer Chemother Pharmacol. 2017 Dec;80(6):1249-1260. doi: 10.1007/s00280-017-3472-9. Epub 2017 Oct 30. PubMed PMID: 29086063.

Explore Compound Types